molecular formula C10H8N6O B7804421 4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine

4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine

Cat. No.: B7804421
M. Wt: 228.21 g/mol
InChI Key: YVWAAFQGDITGIR-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine is a useful research compound. Its molecular formula is C10H8N6O and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives Formation

  • Synthesis of Amidines and Amidrazones: The compound reacts with aromatic amines and hydrazines to form corresponding amidines and amidrazones, useful in further chemical syntheses (Sergievskii et al., 2001).
  • Development of Various Substituted Derivatives: It can be used to synthesize different derivatives, which are characterized by various spectroscopic methods and have potential applications in multiple domains (Başoğlu et al., 2013); (Sokmen et al., 2014).

Antimicrobial Activities

  • Antibacterial and Antiurease Properties: Some derivatives show effective antibacterial, antiurease, and antioxidant activities, highlighting their potential in pharmaceutical applications (Sokmen et al., 2014).
  • Potential in Antimicrobial Therapeutics: The compound is a precursor to derivatives that possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Synthesis Techniques

  • Efficient Synthesis Methodologies: Novel and mild methods for synthesizing (1,2,4-triazol-3-yl)furazans have been developed, which are important for practical applications in synthetic chemistry (Semyakin et al., 2016).

Application in Energetic Materials

  • Synthesis of Energetic Compounds: The compound is involved in the synthesis of energetic materials with potential applications in various industries, particularly where high-energy compounds are required (Gulyaev et al., 2021).

Properties

IUPAC Name

4-(3-phenyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O/c11-8-7(15-17-16-8)10-12-9(13-14-10)6-4-2-1-3-5-6/h1-5H,(H2,11,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWAAFQGDITGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine
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4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine
Reactant of Route 3
4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine
Reactant of Route 4
4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine
Reactant of Route 5
4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine
Reactant of Route 6
4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine

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